Cas no 1715018-78-2 (1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one)

1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoro-
- 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one
-
- インチ: 1S/C8H3BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
- InChIKey: MTVYLXGRYYAVTG-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=C(Br)C=C1Cl)C(F)(F)F
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00889529-1g |
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one |
1715018-78-2 | 95% | 1g |
¥3387.0 | 2023-03-01 | |
Enamine | EN300-270297-0.5g |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one |
1715018-78-2 | 95.0% | 0.5g |
$284.0 | 2025-03-20 | |
Enamine | EN300-270297-1.0g |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one |
1715018-78-2 | 95.0% | 1.0g |
$385.0 | 2025-03-20 | |
A2B Chem LLC | AV96205-250mg |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one |
1715018-78-2 | 95% | 250mg |
$192.00 | 2024-04-20 | |
A2B Chem LLC | AV96205-1g |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one |
1715018-78-2 | 95% | 1g |
$441.00 | 2024-04-20 | |
1PlusChem | 1P01B37X-2.5g |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one |
1715018-78-2 | 95% | 2.5g |
$994.00 | 2024-06-19 | |
1PlusChem | 1P01B37X-10g |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one |
1715018-78-2 | 95% | 10g |
$2107.00 | 2024-06-19 | |
Ambeed | A862022-1g |
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one |
1715018-78-2 | 95% | 1g |
$452.0 | 2024-04-22 | |
Enamine | EN300-270297-2.5g |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one |
1715018-78-2 | 95.0% | 2.5g |
$754.0 | 2025-03-20 | |
Enamine | EN300-270297-5.0g |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one |
1715018-78-2 | 95.0% | 5.0g |
$1115.0 | 2025-03-20 |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one 関連文献
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1715018-78-2 and Product Name: 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one
The compound with the CAS number 1715018-78-2 and the product name 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This organofluorine compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both bromo and chloro substituents on the aromatic ring, combined with a trifluoromethyl group on the carbonyl-bearing carbon, imparts distinct electronic and steric properties that make this molecule a valuable scaffold for further chemical modifications.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, bioavailability, and binding affinity. Among these, 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one stands out as a versatile intermediate that can be readily functionalized to produce a wide array of bioactive molecules. The trifluoromethyl group, in particular, is well-known for its ability to modulate lipophilicity and improve pharmacokinetic profiles, making it an attractive feature for drug design.
Recent studies have highlighted the importance of 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound as a key building block in the development of small-molecule inhibitors targeting various biological pathways. Its structural motif has been incorporated into molecules designed to interact with enzymes and receptors involved in cancer metabolism and inflammation. The bromo and chloro substituents provide reactive sites for further derivatization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks.
The utility of this compound extends beyond oncology applications. Emerging research suggests its potential in addressing neurological disorders by serving as a precursor for neuroprotective agents. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions that are crucial for generating pharmacologically relevant scaffolds. Additionally, computational studies have demonstrated that modifications to the aromatic ring can fine-tune binding interactions with biological targets, offering a strategic approach to optimizing drug-like properties.
From a synthetic chemistry perspective, 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one exemplifies an efficient intermediate that bridges simple starting materials with complex drug candidates. Its preparation typically involves multi-step sequences starting from commercially available precursors like 4-bromo-2-chlorobenzaldehyde and trifluoroacetyl chloride. The reaction conditions can be tailored to achieve high yields while maintaining regioselectivity, ensuring that subsequent functionalizations proceed without unwanted side products.
The growing interest in fluorinated compounds has also spurred innovations in synthetic methodologies. Techniques such as flow chemistry have been adapted to streamline the production of 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one, reducing reaction times and improving scalability. These advancements are particularly relevant in industrial settings where cost efficiency and reproducibility are paramount. Furthermore, green chemistry principles have been integrated into synthetic routes to minimize waste generation and hazardous byproducts.
In conclusion,1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one (CAS No. 1715018-78-2) represents a cornerstone in modern pharmaceutical research. Its unique structural attributes and synthetic versatility position it as a critical component in the development of next-generation therapeutics targeting diverse diseases. As our understanding of fluorinated chemistry continues to evolve,this compound is poised to play an increasingly pivotal role in shaping future drug discovery initiatives.
1715018-78-2 (1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one) 関連製品
- 2228426-52-4(methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate)
- 946254-40-6(N-(4-carbamoylphenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide)
- 1261761-61-8(3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone)
- 2137603-62-2(Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]-)
- 127792-81-8(1H-Indole-5-carbonitrile, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-)
- 1804937-84-5(Methyl 6-methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate)
- 27070-61-7(1,1,2,2,3,3-Hexafluoropropane)
- 1315365-99-1(3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide)
- 1094763-46-8(1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid)
- 281234-95-5(methyl 4-(piperidin-4-yloxy)benzoate)
